Enhanced Melanocortin Receptor Binding Affinity Versus Native α-MSH
Modimelanotide (AP-214) demonstrates substantially higher binding affinity for all four melanocortin receptor subtypes compared with native α-MSH. The N-terminal hexa-lysine extension results in 2- to 11.8-fold improvements in affinity, with the most dramatic enhancement observed at MC5 (11.8-fold) [1]. This direct head-to-head comparison establishes Modimelanotide as a superior tool compound for investigations requiring potent pan-melanocortin receptor activation.
| Evidence Dimension | Inhibition constant (Ki or IC50) for melanocortin receptor subtypes MC1, MC3, MC4, MC5 |
|---|---|
| Target Compound Data | AP-214: MC1 = 2.9 nM; MC3 = 1.9 nM; MC4 = 3.7 nM; MC5 = 110 nM |
| Comparator Or Baseline | Native α-MSH: MC1 = 5.7 nM; MC3 = 22 nM; MC4 = 24 nM; MC5 = 1300 nM |
| Quantified Difference | MC1: 2.0-fold; MC3: 11.6-fold; MC4: 6.5-fold; MC5: 11.8-fold improvement in affinity |
| Conditions | Competitive binding assay using human recombinant melanocortin receptors expressed in BHK570 cells (reported as inhibition constants) |
Why This Matters
For researchers studying melanocortin receptor signaling, the enhanced potency of Modimelanotide versus endogenous α-MSH enables experiments at lower concentrations, reducing the risk of non-specific effects and improving signal-to-noise ratio.
- [1] Doi K, Hu X, Yuen PST, Leelahavanichkul A, Yasuda H, Kim SM, Schnermann J, Jonassen TEN, Frøkiær J, Nielsen S, Star RA. AP214, an analogue of α-melanocyte-stimulating hormone, ameliorates sepsis-induced acute kidney injury and mortality. Kidney Int. 2008 Jun;73(11):1266-74. doi:10.1038/ki.2008.97. Table/Data: Inhibition constants for AP214 vs α-MSH at MCR1–MCR5. View Source
